molecular formula C8H6BrNO5 B12466693 Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Cat. No.: B12466693
M. Wt: 276.04 g/mol
InChI Key: POWDQMPFBJTUDD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-bromo-4-hydroxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-hydroxy-5-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate

Uniqueness

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is unique due to the presence of both a hydroxyl group and a nitro group on the aromatic ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and research .

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 2-bromo-4-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

POWDQMPFBJTUDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)O)[N+](=O)[O-]

Origin of Product

United States

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